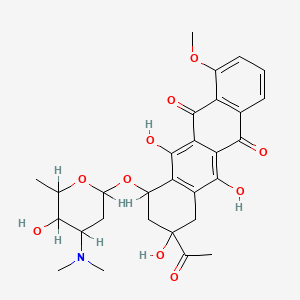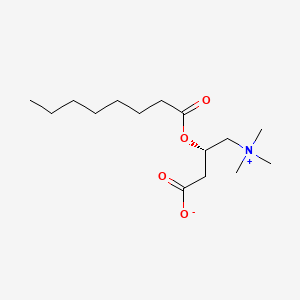
Glycyl-sarcosyl-sarcosine
Overview
Description
Glycyl-sarcosyl-sarcosine is a tripeptide composed of glycine, sarcosine, and sarcosine. This compound is known for its stability against enzymatic degradation due to the presence of N-methylated peptide bonds. It is widely utilized in scientific research, particularly in the study of peptide transport mechanisms.
Mechanism of Action
Target of Action
Glycyl-sarcosyl-sarcosine, also known as (2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid, primarily targets the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a significant role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion .
Mode of Action
This compound is a glycine transporter inhibitor . It interacts with its target, PEPT-1, by inhibiting the transport of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor . This interaction enhances the effect of glycine on NMDA receptors, which is proposed to produce a therapeutic effect in conditions like schizophrenia .
Biochemical Pathways
The compound affects the glutamatergic pathway , specifically the functioning of the NMDA receptor . By enhancing the effect of glycine, a co-agonist of the NMDA receptor, this compound modulates the activity of this receptor. This modulation can influence various downstream effects, including the attenuation of symptoms in neurological disorders like schizophrenia .
Pharmacokinetics
It is known that the compound has high stability against intracellular degradation due to the n-methylation of the amide bond of the dipeptide . This stability makes it particularly useful for studying PEPT-1-mediated transport .
Result of Action
The interaction of this compound with its target leads to various molecular and cellular effects. For instance, in a rat model of schizophrenia, sarcosine was found to reverse behavioral impairments induced by ketamine . Moreover, it ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation .
Biochemical Analysis
Biochemical Properties
Glycyl-sarcosyl-sarcosine plays a significant role in biochemical reactions, particularly in the context of peptide transport. It is a substrate for the peptide transporter PEPT-1 (SLC15A1), which mediates the intestinal influx of dipeptides and tripeptides generated during food digestion . The interaction between this compound and PEPT-1 is characterized by the transporter’s ability to recognize and transport the dipeptide across the intestinal epithelium. This interaction is crucial for the nutritional supply of amino acids and the systemic absorption of small peptide-like active compounds.
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide transport and metabolism. In Caco-2 cells, a model for intestinal epithelial cells, this compound is used to study the uptake and transport of dipeptides . The compound’s stability against enzymatic degradation allows for accurate quantification of its intracellular concentration, providing insights into the efficiency of peptide transport mechanisms. Additionally, this compound has been shown to affect the absorption of other compounds, such as gabapentin, by modulating the activity of peptide transporters .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the peptide transporter PEPT-1. This transporter recognizes the dipeptide and facilitates its transport across the intestinal epithelium. The N-methylated peptide bond in this compound increases its stability against enzymatic degradation, allowing it to be efficiently transported by PEPT-1 . This interaction is essential for the compound’s role in peptide transport and its use in studying the systemic absorption of small peptide-like active compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound’s stability against enzymatic degradation makes it a reliable tool for long-term studies of peptide transport and metabolism . In in vitro studies, this compound has been shown to maintain its stability and effectiveness over extended periods, allowing for accurate and consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s absorption and transport can be influenced by the presence of other peptides and amino acids . For example, the coadministration of this compound with other peptides can inhibit its absorption, highlighting the importance of dosage and interaction effects in biochemical studies. Additionally, high doses of this compound may lead to saturation of peptide transporters, affecting the compound’s absorption and transport efficiency.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide transport and metabolism. The compound is recognized and transported by the peptide transporter PEPT-1, which plays a crucial role in the intestinal absorption of dipeptides and tripeptides . The stability of this compound against enzymatic degradation allows it to be efficiently transported and utilized in metabolic processes, providing insights into the mechanisms of peptide transport and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by the peptide transporter PEPT-1. This transporter facilitates the uptake of the dipeptide across the intestinal epithelium, allowing it to be distributed to various tissues and organs . The stability of this compound against enzymatic degradation ensures its efficient transport and distribution, making it a valuable tool for studying peptide transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the peptide transporter PEPT-1. This transporter directs the dipeptide to specific cellular compartments, such as the intestinal epithelium, where it is absorbed and utilized in metabolic processes . The stability of this compound against enzymatic degradation allows it to be efficiently localized and utilized within cells, providing insights into the mechanisms of peptide transport and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-sarcosyl-sarcosine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise coupling of glycine, sarcosine, and sarcosine using carbodiimide-based coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-sarcosyl-sarcosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, particularly at the N-methylated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in organic solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Oxidized peptides with modified side chains.
Reduction: Reduced peptides with altered functional groups.
Substitution: Substituted peptides with new functional groups at the N-methylated positions.
Scientific Research Applications
Glycyl-sarcosyl-sarcosine is extensively used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a model compound for studying peptide bond stability and reactivity.
Biology: Employed in the investigation of peptide transport mechanisms, particularly in the study of the peptide transporter PEPT-1.
Medicine: Utilized in drug delivery research to enhance the absorption of peptide-based therapeutics.
Industry: Applied in the development of biodegradable surfactants and other industrial products
Comparison with Similar Compounds
Similar Compounds
Glycyl-sarcosine: A dipeptide composed of glycine and sarcosine, used in similar research applications.
Glycyl-proline: Another dipeptide used in the study of peptide transport mechanisms.
Valaciclovir: A prodrug of aciclovir, used as a substrate in peptide transport studies
Uniqueness
Glycyl-sarcosyl-sarcosine is unique due to its tripeptide structure and the presence of two N-methylated peptide bonds. This structural feature enhances its stability against enzymatic degradation, making it a valuable tool in research focused on peptide transport and stability .
Properties
IUPAC Name |
(2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-10-4-6(13)11(2)7(8(14)15)5(12)3-9/h7,10H,3-4,9H2,1-2H3,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJKXDVWKKVOHM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C(C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N(C)[C@@H](C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973410 | |
| Record name | 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57836-11-0 | |
| Record name | Glycyl-sarcosyl-sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057836110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



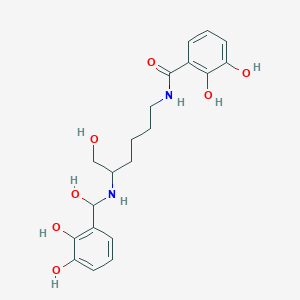
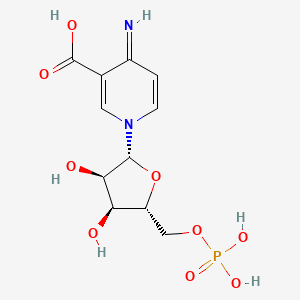

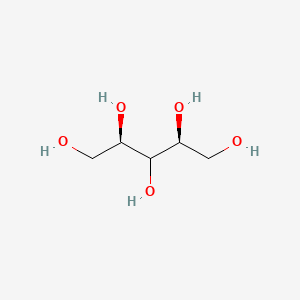
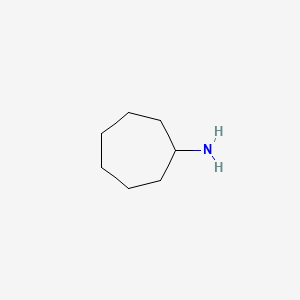
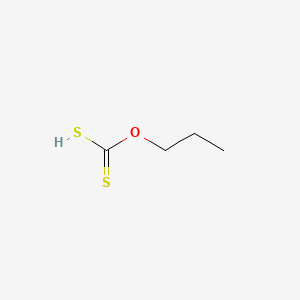

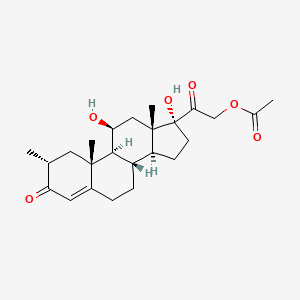
![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
